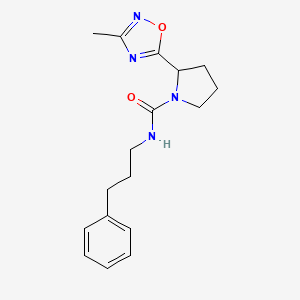

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the functionalization of various core structures. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of polyimides and poly(amide-imide) with 1,3,4-oxadiazole-2-pyridyl pendant groups involves the use of a model compound and an ionic liquid as a polymerization solvent . These methods suggest that the synthesis of the compound may involve multiple steps, including the formation of an acid chloride intermediate and the use of specialized solvents or conditions.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using IR, NMR, and mass spectra . The presence of stereogenic centers and their configurations were assigned based on NMR analysis. This indicates that similar techniques could be used to analyze the molecular structure of the compound , with attention to potential stereogenic centers and conformational isomers.

Chemical Reactions Analysis

Chemical reactions involving related compounds can lead to a variety of products. Pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives results in the formation of multiple products, suggesting a free radical mechanism . This implies that the compound may also undergo complex reactions leading to a variety of products, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, thermal stability, and reactivity. For instance, the synthesized polyimides and poly(amide-imide) are soluble in polar and aprotic solvents and exhibit good thermal stability . The inherent viscosities of these polymers were also measured. These properties are crucial for practical applications, such as the removal of Co(II) from aqueous solutions. The compound may share similar solubility and thermal properties, which could be relevant for its potential applications.

Wissenschaftliche Forschungsanwendungen

Oxadiazole Derivatives in Scientific Research

Oxadiazole derivatives are explored extensively for their therapeutic potentials. The peculiar structure of the 1,3,4-oxadiazole ring, featuring pyridine-like nitrogen atoms, enables effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This has led to a significant interest in developing 1,3,4-oxadiazole-based compounds for medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory agents, among others (Verma et al., 2019). The diverse bioactivities of these compounds contribute to their high developmental value in the discovery of new therapeutic agents.

Pyrrolidine Carboxamides in Scientific Research

Pyrrolidine carboxamides form another significant class of compounds with a broad spectrum of biological activities. The stereochemistry of such compounds, including phenylpiracetam and its derivatives, has been shown to influence their pharmacological profile significantly. The configuration of the stereocenters in these molecules directly relates to their biological properties, emphasizing the necessity for drug substance purification to obtain the most effective stereoisomer (Veinberg et al., 2015). This highlights the importance of stereochemical considerations in the development of new drugs, especially those targeting the central nervous system.

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-19-16(23-20-13)15-10-6-12-21(15)17(22)18-11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYXWUIPBWMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)